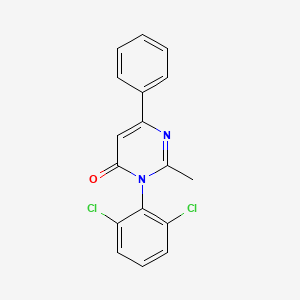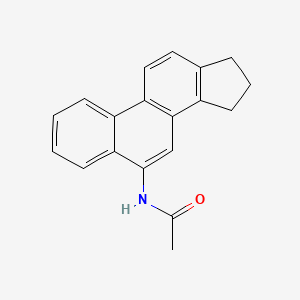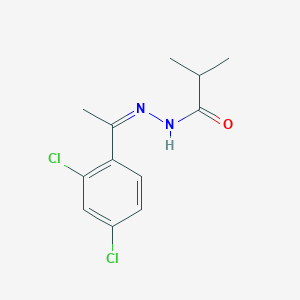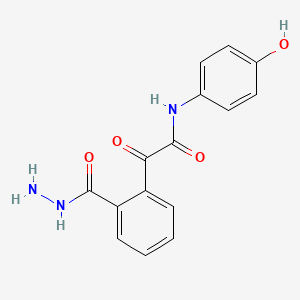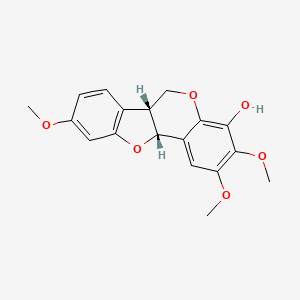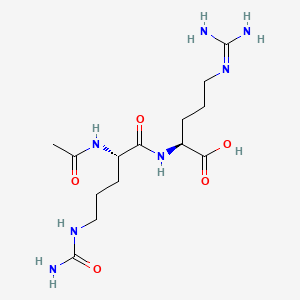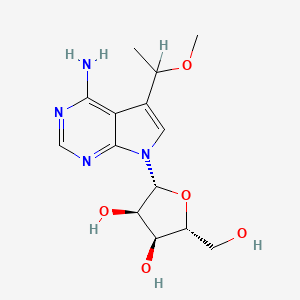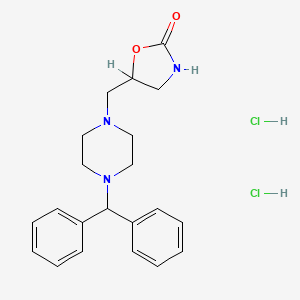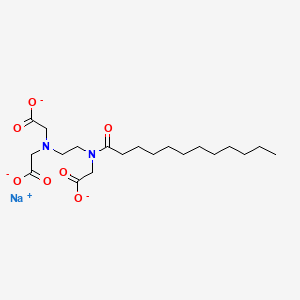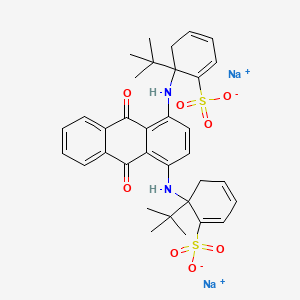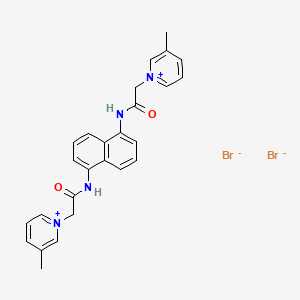
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a biphenyl group, an ethoxy group, and a triazolo ring fused to a phthalazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Formation of the Triazolo Ring: The triazolo ring can be formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a condensation reaction between a phthalic anhydride and a hydrazine derivative.
Final Assembly: The final compound is obtained by combining the biphenyl group, the triazolo ring, and the phthalazine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Biphenylyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-methoxy-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)pyrimidine
Uniqueness
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine stands out due to its specific combination of functional groups and structural features. The presence of the ethoxy group, in particular, imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
87540-42-9 |
|---|---|
Molekularformel |
C23H18N4O |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
6-ethoxy-3-(4-phenylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H18N4O/c1-2-28-23-20-11-7-6-10-19(20)22-25-24-21(27(22)26-23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
InChI-Schlüssel |
CWNHFDKOGOTMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


